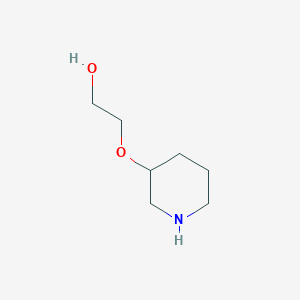
2-(Piperidin-3-yloxy)ethan-1-ol
Overview
Description
2-(Piperidin-3-yloxy)ethan-1-ol is a chemical compound with the molecular formula C7H15NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of an ethan-1-ol group attached to the third carbon of the piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Etherification: One common synthetic route involves the direct etherification of piperidine-3-ol with ethylene oxide under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on a piperidine derivative with ethan-1-ol. This reaction can be facilitated by using a strong base, such as sodium hydride, to deprotonate the alcohol, making it a better nucleophile.
Industrial Production Methods: In industrial settings, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding ketone, 2-(piperidin-3-yloxy)ethanone, using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be reduced to form 2-(piperidin-3-yloxy)ethan-1,2-diol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Strong bases (e.g., sodium hydride, NaH)
Major Products Formed:
Oxidation: 2-(piperidin-3-yloxy)ethanone
Reduction: 2-(piperidin-3-yloxy)ethan-1,2-diol
Substitution: Various piperidine derivatives
Scientific Research Applications
2-(Piperidin-3-yloxy)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Piperidin-3-yloxy)ethan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-(Piperidin-4-yloxy)ethan-1-ol
2-(Piperidin-3-yloxy)acetamide
3-Methyl-2-(piperidin-3-yloxy)pyridine
Properties
IUPAC Name |
2-piperidin-3-yloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-4-5-10-7-2-1-3-8-6-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFKICFOMOFENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B1519510.png)

![3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate](/img/structure/B1519513.png)

![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride](/img/structure/B1519515.png)
![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)

![2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B1519519.png)
![4-[Ethyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B1519523.png)
![1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride](/img/structure/B1519524.png)


